molecular formula C18H18N2O7 B14737389 5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione CAS No. 6295-70-1

5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B14737389
CAS No.: 6295-70-1
M. Wt: 374.3 g/mol
InChI Key: DPSIXARYQVDMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxy and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine-2,4-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

CAS No.

6295-70-1

Molecular Formula

C18H18N2O7

Molecular Weight

374.3 g/mol

IUPAC Name

5-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O7/c1-26-13-7-9(3-5-11(13)21)15(23)18(16(24)19-17(25)20-18)10-4-6-12(22)14(8-10)27-2/h3-8,15,21-23H,1-2H3,(H2,19,20,24,25)

InChI Key

DPSIXARYQVDMII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.